molecular formula C6H8S B1293386 2,5-Dimethylthiophene CAS No. 638-02-8

2,5-Dimethylthiophene

Cat. No. B1293386
CAS RN: 638-02-8
M. Wt: 112.19 g/mol
InChI Key: GWQOOADXMVQEFT-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene is a sulfur-containing heterocyclic compound characterized by a five-membered thiophene ring with two methyl groups at the 2 and 5 positions. This structure imparts unique electronic and steric properties that influence its reactivity and applications in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of 2,5-dimethylthiophene derivatives can be achieved through various methods. For instance, 2,3,4,5-tetrakis(dimethylsilyl)thiophene was synthesized by reacting 2,3,4,5-tetrabromothiophene with chlorodimethylsilane in the presence of magnesium and a catalytic amount of copper(I) cyanide, showcasing the ability to introduce silyl groups to the thiophene ring . Another synthesis approach involves the reaction of aryl methyl ketones with dimethyl sulfoxide (DMSO) in the presence of Selectfluor, leading to the formation of 2,5-diacylthiophenes through cascade cyclization and cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 2,5-dimethylthiophene has been extensively studied. Gas electron diffraction studies have determined the bond lengths and angles within the molecule, revealing the cis orientation of the C-H bond with respect to the S-C bond and providing insights into the torsional vibrations of the methyl groups . Additionally, microwave spectroscopy has been used to record the spectrum of 2,5-dimethylthiophene and determine highly accurate molecular parameters .

Chemical Reactions Analysis

2,5-Dimethylthiophene undergoes various chemical reactions, demonstrating its versatility. It can react with TpMe2Ir compounds, leading to C-H bond activation and C-C bond formation, resulting in a range of products with different ligands and complex structures . Nitration reactions with copper(II) nitrate or nitric acid can yield nitro-substituted derivatives and dithienylmethanes through novel coupling reactions . Acidic conditions can also induce the formation of a tetracyclic thiophene trimer, with the mechanism elucidated by quantum mechanical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethylthiophene are influenced by its molecular structure. The introduction of dimethylsilyl groups significantly affects the electronic properties and reactivity of the thiophene ring, as evidenced by molecular orbital calculations and UV spectroscopy . The coordination of 2,5-dimethylthiophene to metal centers in complexes has been studied, revealing its ability to bind to multiple metals and its potential applications in catalysis and materials science . Furthermore, the polymerization of derivatives like 2-acetoxymethyl-3,4-dimethylthiophene can lead to novel poly(thienylene methine) with alternating aromatic- and quinoid-like structures, expanding the utility of 2,5-dimethylthiophene in polymer chemistry .

Scientific Research Applications

Synthesis and Structural Analysis

  • Formation of Tetracyclic Trimer : 2,5-Dimethylthiophene can form a tetracyclic trimer under strong acidic conditions, a reaction elucidated by X-ray analysis and supported by quantum mechanical calculations (Berner et al., 2013).
  • Coordination to Metal Centers : It exhibits the ability to coordinate to three metal centers in certain complexes, which opens up possibilities in organometallic chemistry (Chen & Angelici, 1992).
  • Molecular Structure Determination : The molecular structure of 2,5-dimethylthiophene has been determined using gas electron diffraction, which is crucial for understanding its chemical behavior (Tanabe et al., 1993).

Chemical Reactions and Properties

  • Nitration and Formation of Dithienylmethanes : Research on the nitration of 2,5-dimethylthiophene has led to the formation of various products, including dithienylmethanes, which are significant in organic synthesis (Suzuki et al., 1981).
  • Unexpected Reactivity : Studies have shown unusual reactivity patterns of 2,5-dimethylthiophene towards certain iridium compounds, which could lead to new pathways in organometallic chemistry (Paneque et al., 2003).

Applications in Material Science

  • Adsorption on Surfaces : Investigations into the adsorption of 2,5-dimethylthiophene on Ag(111) surfaces have provided insights into molecular orientations and interactions at the molecular level, relevant in material science and surface chemistry (Frank et al., 1995).

Biological and Pharmaceutical Applications

  • Synthesis of Complexes with Biological Activity : The formation of new heterocyclic ketimines from 3-acetyl-2,5-dimethylthiophene and their subsequent reactions to form palladium and platinum complexes have implications in pharmaceutical chemistry, including antimicrobial activities (Sharma et al., 2010).

Safety And Hazards

2,5-Dimethylthiophene is flammable . It is considered prudent to treat this compound as an irritant to the skin and eyes, as a skin sensitizer, and as hazardous by inhalation .

properties

IUPAC Name

2,5-dimethylthiophene
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InChI

InChI=1S/C6H8S/c1-5-3-4-6(2)7-5/h3-4H,1-2H3
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InChI Key

GWQOOADXMVQEFT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(S1)C
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Molecular Formula

C6H8S
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DSSTOX Substance ID

DTXSID2074295
Record name 2,5-Dimethylthiophene
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Molecular Weight

112.19 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid
Record name 2,5-Dimethylthiophene
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Boiling Point

135.00 °C. @ 760.00 mm Hg
Record name 2,5-Dimethylthiophene
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Vapor Pressure

3.0 [mmHg]
Record name 2,5-Dimethylthiophene
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Product Name

2,5-Dimethylthiophene

CAS RN

638-02-8
Record name 2,5-Dimethylthiophene
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Record name 2,5-DIMETHYLTHIOPHENE
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Melting Point

-62.6 °C
Record name 2,5-Dimethylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,420
Citations
J Chen, RJ Angelici - Organometallics, 1990 - ACS Publications
The reaction of Cp ‘Ir (? 74-2, 5-Me2T), where 4-2, 5-ß2 is 2, 5-dimethylthiophene coordinated through the four ring carbons, with Cp (CO) 2Mo= Mo (CO) 2Cp gives (i74, S-g3-2, 5-Me2T…
Number of citations: 42 pubs.acs.org
MA Reynolds, IA Guzei, BC Logsdon… - …, 1999 - ACS Publications
Transition Metal Complexes of Chromium, Molybdenum, Tungsten, and Manganese Containing η1(S)-2,5-Dimethylthiophene, Benzothiophene, and Dibenzothiophene Ligands | …
Number of citations: 42 pubs.acs.org
MA Paz-Sandoval, M Cervantes-Vasquez… - …, 2004 - ACS Publications
Reactions of aqueous base with the dicationic iridium and rhodium thiophene complexes [Cp*Ir(η 5 -2,5-Me 2 T)](X) 2 (X = BF 4 , 1(BF 4 ); X = OSO 2 CF 3 , 1(OTf)) and [Cp*Rh(η 5 -2,5-…
Number of citations: 13 pubs.acs.org
O Schalk, MAB Larsen, AB Skov… - The Journal of …, 2018 - ACS Publications
The photoinduced dynamics of thiophene and 2,5-dimethylthiophene (2,5-DMT) were investigated upon excitation at 200 and 255 nm (2,5-DMT only) using time-resolved photoelectron …
Number of citations: 1 pubs.acs.org
J Chen, LM Daniels, RJ Angelici - Organometallics, 1996 - ACS Publications
The reaction of Cp*Ir(η 5 -2,5-Me 2 T) 2+ (1) (Cp* = η 5 -C 5 Me 5 ) with the reducing agent Cp 2 Co yields Cp*Ir(η 4 -2,5-Me 2 T) (2) and Cp*Ir(C,S-2,5-Me 2 T) (3), as well as the …
Number of citations: 22 pubs.acs.org
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
This paper reports the values of the standard (p ∘ =0.1MPa) molar enthalpies of formation, in the gaseous phase, Δ f H m ∘ (g), at T=298.15K, of 2,5-dimethylthiophene and 3-acetyl-2,5-…
Number of citations: 23 www.sciencedirect.com
J Noh, E Ito, T Araki, M Hara - Surface science, 2003 - Elsevier
The formation of thin films by the adsorption of thiophene (TP) and 2,5-dimethylthiophene (DMTP) on Au(111) in 1 mM ethanol solutions was investigated by X-ray photoelectron …
Number of citations: 46 www.sciencedirect.com
AR Katritzky, M Balasubramanian, M Siskin - Energy & fuels, 1992 - ACS Publications
The title compounds are unaffected under both thermolysis and neutral aquathermolysis conditions up to 350 C. In the presence of 10% phosphoric acid, thiophene gave …
Number of citations: 38 pubs.acs.org
J Chen, RJ Angelici - Applied organometallic chemistry, 1992 - Wiley Online Library
The 2,5‐dimethylthiophene (2,5‐Me 2 T) ligand in the isomers Cp*Ir(η 4 ‐2,5‐Me 2 T) (1) and Cp*Ir(C,S‐2,5‐Me 2 T) (2) is activated to react with the dimers Cp(CO) 2 MM(CO) 2 Cp[M…
Number of citations: 29 onlinelibrary.wiley.com
NG Saykar, M Iqbal, M Pawar, KT Chavan… - ACS Applied Energy …, 2022 - ACS Publications
Defect-mediated charge recombination and successive degradation mainly lag the performance of perovskite solar cells (PSCs). Insufficiency or evaporation of organic cations leaves …
Number of citations: 1 pubs.acs.org

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